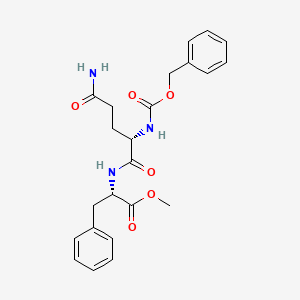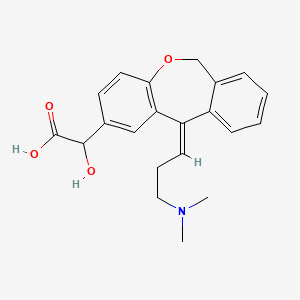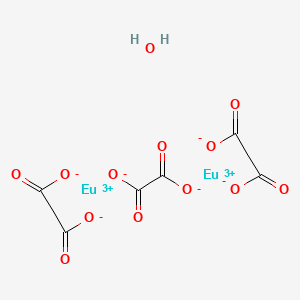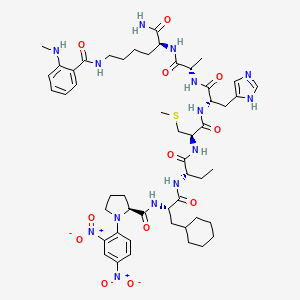
DNP-PRO-BETA-CYCLOHEXYL-ALA-ABU-CYS(ME)-HIS-ALA-LYS(N-ME-ABZ)-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DNP-PRO-BETA-CYCLOHEXYL-ALA-ABU-CYS(ME)-HIS-ALA-LYS(N-ME-ABZ)-NH2 is a peptide that has gained significant attention in the scientific community due to its potential applications in research. This peptide is a derivative of the neuropeptide substance P, which plays a crucial role in the regulation of pain and inflammation. DNP-PRO-BETA-CYCLOHEXYL-ALA-ABU-CYS(ME)-HIS-ALA-LYS(N-ME-ABZ)-NH2 has been synthesized using various methods and has been shown to exhibit biochemical and physiological effects that make it a promising candidate for further research.
Wirkmechanismus
DNP-PRO-BETA-CYCLOHEXYL-ALA-ABU-CYS(ME)-HIS-ALA-LYS(N-ME-ABZ)-NH2 exerts its effects through the activation of the neurokinin-1 receptor (NK-1R). NK-1R is a G protein-coupled receptor that is expressed in various tissues, including the central nervous system, immune cells, and cancer cells. Upon binding to NK-1R, DNP-PRO-BETA-CYCLOHEXYL-ALA-ABU-CYS(ME)-HIS-ALA-LYS(N-ME-ABZ)-NH2 activates various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, the phosphatidylinositol 3-kinase (PI3K) pathway, and the nuclear factor-kappaB (NF-κB) pathway.
Biochemical and Physiological Effects:
DNP-PRO-BETA-CYCLOHEXYL-ALA-ABU-CYS(ME)-HIS-ALA-LYS(N-ME-ABZ)-NH2 exhibits various biochemical and physiological effects, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects. In anti-inflammatory and analgesic studies, DNP-PRO-BETA-CYCLOHEXYL-ALA-ABU-CYS(ME)-HIS-ALA-LYS(N-ME-ABZ)-NH2 has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of immune cells. In anticancer studies, DNP-PRO-BETA-CYCLOHEXYL-ALA-ABU-CYS(ME)-HIS-ALA-LYS(N-ME-ABZ)-NH2 has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In antimicrobial studies, DNP-PRO-BETA-CYCLOHEXYL-ALA-ABU-CYS(ME)-HIS-ALA-LYS(N-ME-ABZ)-NH2 has been shown to exhibit activity against various pathogens, including bacteria, fungi, and viruses.
Vorteile Und Einschränkungen Für Laborexperimente
DNP-PRO-BETA-CYCLOHEXYL-ALA-ABU-CYS(ME)-HIS-ALA-LYS(N-ME-ABZ)-NH2 has several advantages for lab experiments, including its high purity and stability, its ability to penetrate cell membranes, and its specificity for NK-1R. However, DNP-PRO-BETA-CYCLOHEXYL-ALA-ABU-CYS(ME)-HIS-ALA-LYS(N-ME-ABZ)-NH2 also has limitations, including its high cost, its potential for off-target effects, and the need for specialized equipment and expertise for its synthesis and handling.
Zukünftige Richtungen
There are several future directions for research on DNP-PRO-BETA-CYCLOHEXYL-ALA-ABU-CYS(ME)-HIS-ALA-LYS(N-ME-ABZ)-NH2. These include:
1. Further studies on the mechanism of action of DNP-PRO-BETA-CYCLOHEXYL-ALA-ABU-CYS(ME)-HIS-ALA-LYS(N-ME-ABZ)-NH2, including the identification of downstream signaling pathways and the effects of NK-1R antagonists.
2. Studies on the potential applications of DNP-PRO-BETA-CYCLOHEXYL-ALA-ABU-CYS(ME)-HIS-ALA-LYS(N-ME-ABZ)-NH2 in the treatment of various diseases, including cancer, inflammatory disorders, and infectious diseases.
3. Development of more efficient and cost-effective methods for the synthesis of DNP-PRO-BETA-CYCLOHEXYL-ALA-ABU-CYS(ME)-HIS-ALA-LYS(N-ME-ABZ)-NH2.
4. Studies on the pharmacokinetics and pharmacodynamics of DNP-PRO-BETA-CYCLOHEXYL-ALA-ABU-CYS(ME)-HIS-ALA-LYS(N-ME-ABZ)-NH2 in vivo.
5. Development of novel analogs of DNP-PRO-BETA-CYCLOHEXYL-ALA-ABU-CYS(ME)-HIS-ALA-LYS(N-ME-ABZ)-NH2 with improved potency and selectivity for NK-1R.
Conclusion:
DNP-PRO-BETA-CYCLOHEXYL-ALA-ABU-CYS(ME)-HIS-ALA-LYS(N-ME-ABZ)-NH2 is a promising peptide that exhibits various biochemical and physiological effects. Its potential applications in research include studies on pain and inflammation, cancer, and infectious diseases. Further research is needed to fully understand the mechanism of action of DNP-PRO-BETA-CYCLOHEXYL-ALA-ABU-CYS(ME)-HIS-ALA-LYS(N-ME-ABZ)-NH2 and to develop more efficient and cost-effective methods for its synthesis.
Synthesemethoden
DNP-PRO-BETA-CYCLOHEXYL-ALA-ABU-CYS(ME)-HIS-ALA-LYS(N-ME-ABZ)-NH2 can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS involves the stepwise addition of amino acids to a solid support, while LPPS involves the synthesis of the peptide in solution. Both methods have been used to synthesize DNP-PRO-BETA-CYCLOHEXYL-ALA-ABU-CYS(ME)-HIS-ALA-LYS(N-ME-ABZ)-NH2, with SPPS being the more commonly used method.
Wissenschaftliche Forschungsanwendungen
DNP-PRO-BETA-CYCLOHEXYL-ALA-ABU-CYS(ME)-HIS-ALA-LYS(N-ME-ABZ)-NH2 has been used in various scientific research applications, including studies on pain and inflammation, cancer, and infectious diseases. In pain and inflammation studies, DNP-PRO-BETA-CYCLOHEXYL-ALA-ABU-CYS(ME)-HIS-ALA-LYS(N-ME-ABZ)-NH2 has been shown to exhibit anti-inflammatory and analgesic effects. In cancer studies, DNP-PRO-BETA-CYCLOHEXYL-ALA-ABU-CYS(ME)-HIS-ALA-LYS(N-ME-ABZ)-NH2 has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In infectious disease studies, DNP-PRO-BETA-CYCLOHEXYL-ALA-ABU-CYS(ME)-HIS-ALA-LYS(N-ME-ABZ)-NH2 has been shown to exhibit antimicrobial activity against various pathogens.
Eigenschaften
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-[[2-(methylamino)benzoyl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methylsulfanyl-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1-(2,4-dinitrophenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H72N14O12S/c1-5-35(58-49(71)38(24-31-14-7-6-8-15-31)61-51(73)42-19-13-23-63(42)41-21-20-33(64(74)75)26-43(41)65(76)77)47(69)62-40(28-78-4)50(72)60-39(25-32-27-54-29-56-32)48(70)57-30(2)45(67)59-37(44(52)66)18-11-12-22-55-46(68)34-16-9-10-17-36(34)53-3/h9-10,16-17,20-21,26-27,29-31,35,37-40,42,53H,5-8,11-15,18-19,22-25,28H2,1-4H3,(H2,52,66)(H,54,56)(H,55,68)(H,57,70)(H,58,71)(H,59,67)(H,60,72)(H,61,73)(H,62,69)/t30-,35-,37-,38-,39-,40-,42-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWDGVAWRUKOAR-IHGWQQAUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC(CSC)C(=O)NC(CC1=CN=CN1)C(=O)NC(C)C(=O)NC(CCCCNC(=O)C2=CC=CC=C2NC)C(=O)N)NC(=O)C(CC3CCCCC3)NC(=O)C4CCCN4C5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)N[C@@H](CSC)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCNC(=O)C2=CC=CC=C2NC)C(=O)N)NC(=O)[C@H](CC3CCCCC3)NC(=O)[C@@H]4CCCN4C5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H72N14O12S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1105.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dnp-Pro-beta-cyclohexyl-Ala-Abu-Cys(Me)-His-Ala-Lys(N-Me-Abz)-NH2 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2R-(2α,5α,10aβ,10bα)]-Octahydro-10b-hydroxy-2-methyl-3,6,8-trioxo-5-(phenylmethyl)-8H-oxazolo[3,2-a](/img/no-structure.png)
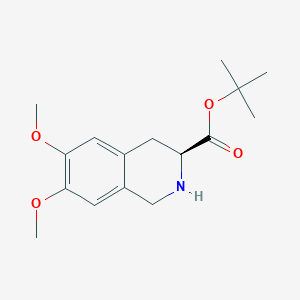


![(N6-Benzoyl)-5'-O-[(N,N-diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine](/img/structure/B1146751.png)

